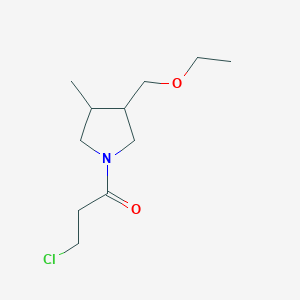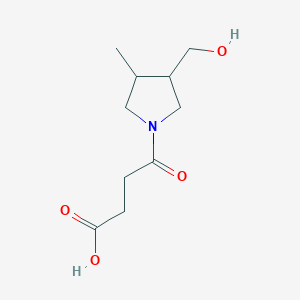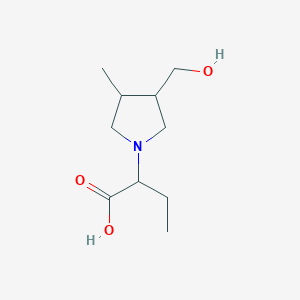
6-(氮杂环丁-1-基)嘧啶-4-胺
描述
6-(Azetidin-1-yl)pyrimidin-4-amine, also known as AZP, is a heterocyclic compound that has found a wide range of applications in the fields of medicinal chemistry and drug design. AZP is an important scaffold for the development of novel therapeutic agents, as it has been shown to possess a variety of biological activities. The unique structure of AZP has enabled the design of compounds with improved pharmacokinetic and pharmacodynamic properties.
科学研究应用
嘧啶类化合物在癌症治疗中的应用
吡咯并苯并咪唑类化合物(包括嘧啶衍生物)因其在癌症治疗中的重要作用而受到广泛研究。这些化合物,特别是其设计、化学、细胞毒性和抗肿瘤活性,提供了一类新的抗肿瘤药物,其优势在于优于现有的治疗方法。这些化合物发挥作用的机制包括在两电子还原后发生 DNA 烷基化和裂解,作为有效的抗肿瘤药物,而不需要还原活化 (Skibo, 1998)。
嘧啶类化合物的抗炎应用
嘧啶类化合物表现出广泛的药理作用,包括显著的抗炎特性。其抗炎作用归因于其对重要炎症介质表达和活性的抑制反应,使其成为有效的抗炎剂。这项研究重点介绍了嘧啶衍生物作为抗炎剂的开发和构效关系 (SAR),深入了解了它们的潜在治疗应用 (Rashid et al., 2021)。
通过亚磺酰亚胺合成 N-杂环化合物
手性亚磺酰胺(包括叔丁基亚磺酰胺)在胺及其衍生物的立体选择性合成中的应用,揭示了嘧啶衍生物在合成结构多样的 N-杂环化合物中的广泛应用。这种方法可以获得哌啶、吡咯烷、氮杂环丁及其稠合衍生物,突出了这些化合物在生产治疗相关分子的化学多功能性和适用性 (Philip et al., 2020)。
嘧啶衍生物的药物学观点
探索嘧啶衍生物作为抗阿尔茨海默病药物突出了对神经系统疾病治疗功效的持续研究。嘧啶支架在合成具有各种取代基的化合物以解决神经系统疾病方面显示出前景,表明该支架在认知障碍药物开发中的潜力 (Das et al., 2021)。
作用机制
Target of Action
It is known that pyrimidine derivatives, which include 6-(azetidin-1-yl)pyrimidin-4-amine, have a broad range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, often by mimicking the structure of natural substrates or by inhibiting key enzymes .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biochemical pathways, often related to the pharmacological effects they exhibit .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level, often related to the pharmacological effects they exhibit .
Action Environment
It is known that environmental factors can greatly impact the action of a compound .
生化分析
Biochemical Properties
6-(Azetidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, including histamine H3 receptors, where it acts as a partial agonist . This interaction is crucial as it influences the cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cellular signaling pathways . Additionally, 6-(Azetidin-1-yl)pyrimidin-4-amine has shown interactions with cytochrome P450 enzymes, affecting their metabolic stability .
Cellular Effects
The effects of 6-(Azetidin-1-yl)pyrimidin-4-amine on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involving histamine H3 receptors . This compound modulates gene expression and cellular metabolism by altering the activity of key signaling molecules. In vivo studies have shown that 6-(Azetidin-1-yl)pyrimidin-4-amine can induce amnesic effects in mice, highlighting its impact on the central nervous system .
Molecular Mechanism
At the molecular level, 6-(Azetidin-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, mimicking the interactions of histamine and influencing receptor activity . This binding leads to the modulation of downstream signaling pathways, including the inhibition or activation of enzymes involved in cellular metabolism. The compound’s ability to interact with cytochrome P450 enzymes further underscores its role in modulating metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Azetidin-1-yl)pyrimidin-4-amine have been observed to change over time. The compound exhibits good metabolic stability, maintaining its activity over extended periods . Its stability can be influenced by environmental factors such as temperature and pH. Long-term studies have shown that 6-(Azetidin-1-yl)pyrimidin-4-amine can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 6-(Azetidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits partial agonist activity at histamine H3 receptors, while higher doses can lead to more pronounced effects, including potential toxicity . In vivo studies have demonstrated that a dosage of 5 mg/kg can induce amnesic effects in mice, indicating a threshold for its central nervous system activity .
Metabolic Pathways
6-(Azetidin-1-yl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions influence the compound’s metabolic stability and its ability to modulate metabolic flux. The compound’s effects on metabolite levels have been observed in various in vitro assays, highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-(Azetidin-1-yl)pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, influencing its overall activity. The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 6-(Azetidin-1-yl)pyrimidin-4-amine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 6-(Azetidin-1-yl)pyrimidin-4-amine exerts its effects at the appropriate sites within the cell, modulating cellular processes effectively .
属性
IUPAC Name |
6-(azetidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYIXPVVCEWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















